3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by:
- A fused chromeno-oxazine core.
- A 2-methoxyphenyl substituent at position 3.
- A pyridin-4-ylmethyl group at position 7.
- A trifluoromethyl group at position 2.
This structure combines aromatic, heterocyclic, and electron-withdrawing substituents, which are critical for modulating physicochemical properties and biological activity.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-32-19-5-3-2-4-16(19)21-22(31)17-6-7-20-18(23(17)34-24(21)25(26,27)28)13-30(14-33-20)12-15-8-10-29-11-9-15/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDVKEKBWSXBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H18F3N3O2
- Molecular Weight : 393.37 g/mol
- CAS Number : [Not provided in search results]
The compound features a chromeno-oxazine core structure with functional groups that may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The presence of the pyridine moiety suggests potential interactions with neurotransmitter receptors or kinases, which could modulate signaling pathways.
- Antioxidant Activity : The methoxyphenyl group may contribute to antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromeno-oxazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Research Findings
A summary of key findings regarding the biological activity of related compounds is presented in the following table:
Case Studies
- Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, a related chromeno-oxazine compound was shown to inhibit the growth of human lung cancer cells (A549) with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways.
- Antimicrobial Activity : A recent investigation evaluated the antimicrobial properties of various trifluoromethyl-containing compounds. The results indicated that one derivative exhibited significant inhibition against Escherichia coli and Candida albicans, suggesting potential for development as an antimicrobial agent.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit promising anticancer properties. For example, compounds with chromeno and oxazine frameworks have shown selective cytotoxicity against various cancer cell lines. The specific compound may also possess similar properties due to its structural analogies.
Case Study : A study on related chromeno derivatives demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting that the target compound could be further investigated for anticancer activity through structure-activity relationship (SAR) studies.
Antimicrobial Properties
Compounds containing pyridine and oxazine moieties have been reported to exhibit antimicrobial effects. The presence of the trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial strains.
Case Study : Research on pyridine-based derivatives has shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The target compound could be evaluated for similar antimicrobial properties.
Neuroprotective Effects
Emerging evidence suggests that compounds with oxazine rings may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Case Study : A derivative with a similar structure was found to reduce oxidative stress markers in neuronal cell cultures, indicating potential for further exploration in neuroprotection.
Drug Development Potential
Given its structural complexity and the presence of multiple functional groups, this compound could serve as a lead structure in drug development programs aimed at creating novel therapeutics for cancer or infectious diseases.
Comparison with Similar Compounds
Structural Analogues in Chromeno-Oxazine Family
Table 1: Key Structural Differences Among Chromeno-Oxazine Derivatives
Key Observations :
Position 9 Substituents: The target compound’s pyridin-4-ylmethyl group distinguishes it from analogs with aliphatic (e.g., 4-hydroxybutyl in ), halogenated benzyl (e.g., 4-chlorobenzyl in ), or organometallic (e.g., ferrocenyl in ) substituents.
Position 3 Substituents :
- The 2-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl () and 3,4-dimethoxyphenyl (). Methoxy positioning influences steric bulk and electronic effects, which may alter binding affinity in biological systems.
Trifluoromethyl Group :
- The trifluoromethyl group at position 2 is conserved in several analogs (). This substituent enhances metabolic stability and electron-withdrawing effects, which are critical for maintaining aromatic ring reactivity .
Key Observations :
- Melting Points : Halogenated benzyl derivatives (e.g., 4-bromobenzyl in ) exhibit higher melting points (188–190°C) compared to aliphatic or methyl-substituted analogs (137–146°C), likely due to enhanced crystal packing from halogen interactions.
- Synthetic Yields : The 4-methylphenethyl derivative achieved the highest yield (66%, ), suggesting steric or electronic factors in the substituent improve reaction efficiency.
Computational and Structural Studies
- X-ray Crystallography : Programs like SHELX and Mercury were used to resolve structures of related compounds, confirming fused-ring conformations and substituent orientations.
- NMR Analysis : All analogs () exhibited characteristic downfield shifts for oxazine protons (δ 4.3–5.0 ppm) and aromatic protons (δ 6.7–8.0 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
